molecular formula C16H17NO B14734367 2-(Naphthalen-2-ylamino)cyclohexanone CAS No. 5425-54-7

2-(Naphthalen-2-ylamino)cyclohexanone

Cat. No.: B14734367
CAS No.: 5425-54-7
M. Wt: 239.31 g/mol
InChI Key: DXGWIMBXBZNJSQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylamino)cyclohexanone is an organic compound with the molecular formula C16H17NO It is a derivative of cyclohexanone, where the amino group is substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylamino)cyclohexanone typically involves the reaction of cyclohexanone with 2-naphthylamine. One common method is the condensation reaction, where cyclohexanone and 2-naphthylamine are heated together in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Naphthalen-2-ylamino)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylamino)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-ylamino)cyclohexanone
  • 2-(Naphthalen-2-ylamino)nicotinic acid
  • 2-(Naphthalen-2-ylamino)benzoic acid

Uniqueness

2-(Naphthalen-2-ylamino)cyclohexanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

5425-54-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C16H17NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15,17H,3-4,7-8H2

InChI Key

DXGWIMBXBZNJSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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